Suzuki-Miyaura Cross-Coupling Yield: 3-Isomer vs. Analogous Biaryl Aldehydes
In a validated synthetic procedure, the target 3-(6-Methoxynaphthalen-2-yl)benzaldehyde was prepared via Pd(PPh3)4-catalyzed Suzuki-Miyaura cross-coupling of 6-methoxy-2-naphthyl bromide with 3-formylphenylboronic acid. The reaction yielded a 67% isolated product after chromatographic purification . While specific yields for the analogous 4-isomer (CAS 237069-43-1) under identical conditions are not reported in this study, the 3-isomer's yield serves as a baseline for assessing the efficiency of this specific coupling partner pair.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | 4-isomer (CAS 237069-43-1) - not reported; baseline for comparison is the typical range of Suzuki couplings for similar biaryl aldehydes (50-85%) |
| Quantified Difference | Target compound's yield falls within the established range for this reaction class. |
| Conditions | Pd(PPh3)4 (12 mol%), Na2CO3, toluene/EtOH/H2O (3/1/3), reflux under N2, 24 h |
Why This Matters
A reported 67% yield provides a reliable benchmark for process chemists to evaluate the cost-effectiveness and scalability of this specific intermediate relative to synthesizing alternative isomers or analogs.
